CYP4Z1 Inhibition: A 60-Fold Improvement Over Parent Scaffold ABT
As a tool compound for CYP4Z1 research, Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (identified as 'compound 7' in the study) demonstrates a 60-fold lower shifted-IC50 compared to the parent pharmacophore, 1-aminobenzotriazole (ABT). This indicates a dramatically enhanced potency and binding efficiency for the CYP4Z1 target [1].
| Evidence Dimension | CYP4Z1 inhibition potency (shifted-IC50) |
|---|---|
| Target Compound Data | 60-fold lower shifted-IC50 compared to ABT |
| Comparator Or Baseline | 1-Aminobenzotriazole (ABT) |
| Quantified Difference | 60-fold improvement |
| Conditions | Enzymatic assay for CYP4Z1 inhibition |
Why This Matters
This quantitative differentiation is critical for researchers selecting a tool compound for CYP4Z1 studies, as it directly impacts assay sensitivity and the effective concentration required for target engagement.
- [1] Kowalski, J. P., McDonald, M. G., Pelletier, R. D., Hanenberg, H., Wiek, C., & Rettie, A. E. (2020). Design and Characterization of the First Selective and Potent Mechanism-Based Inhibitor of Cytochrome P450 4Z1. Journal of Medicinal Chemistry, 63(9), 4824–4836. View Source
